molecular formula C22H22BrN3O3 B5376783 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione

2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione

Cat. No. B5376783
M. Wt: 456.3 g/mol
InChI Key: AZQJCALAFBEVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione, also known as BPIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that it may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the long-term effects of 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione on physiological systems.

Future Directions

Future research on 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione could focus on its potential as a treatment for various neurological and psychiatric disorders. Studies could investigate the effects of 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione on different animal models of these disorders and explore its mechanism of action in more detail. Additionally, research could focus on developing more efficient synthesis methods for 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione and improving its solubility in water to make it more accessible for lab experiments.

Synthesis Methods

The synthesis of 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(4-benzyl-1-piperazinyl)propanoic acid with 5-bromo-1H-isoindole-1,3(2H)-dione in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-bromoisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3/c23-17-6-7-18-19(14-17)22(29)26(21(18)28)9-8-20(27)25-12-10-24(11-13-25)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQJCALAFBEVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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